Structural Differentiation via the Methylene Spacer: A Key Descriptor Not Present in the Closest Amide Congener
The defining structural feature of this compound is the methylene (–CH₂–) bridge connecting the 5-(4-fluorophenyl)isoxazol-3-yl ring system to the 5-methylisoxazole-3-carboxamide nitrogen. The closest commercially cataloged analog, 5-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide, lacks this spacer and instead forms a direct amide bond between the two heterocycles . The presence of the methylene unit increases the molecular weight from 285.23 to 301.27 g mol⁻¹ and introduces an additional rotational degree of freedom (the C–N bond becomes a C–CH₂–N linkage), which alters the spatial presentation of pharmacophoric elements. In the broader fluorophenyl-isoxazole-carboxamide class, the nature of the linker and substitution pattern has been shown to modulate antiproliferative potency by ≥15-fold (IC₅₀ range 5.76–89.12 µg mL⁻¹ against Hep3B cells) [1]. No biological activity data specific to this CAS number have been published; the differentiation evidence is therefore limited to this defined structural distinction and its predicted impact on molecular recognition.
| Evidence Dimension | Presence of methylene spacer between isoxazole ring and carboxamide nitrogen |
|---|---|
| Target Compound Data | Contains –CH₂– linker; MW 301.27 g mol⁻¹; C–CH₂–N connectivity |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide: no –CH₂– linker; direct amide (C–N) connectivity; MW 285.23 g mol⁻¹ |
| Quantified Difference | MW increase of 16.04 g mol⁻¹; conversion of a planar amide linkage to a flexible methylene-amide linkage |
| Conditions | Structural and molecular-weight comparison based on IUPAC names and vendor catalog data |
Why This Matters
The methylene spacer alters the conformational ensemble and hydrogen-bonding capacity of the molecule; in related isoxazole-carboxamide series, linker identity is a primary determinant of target engagement and antiproliferative potency [1], making this compound a non-interchangeable chemotype for SAR exploration.
- [1] Hawash, M., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 19(1), 855–868. Table 2: IC₅₀ values for compounds 2a–2f against Hep3B. View Source
